2-(Quinolin-5-YL)acetic acid: A Comprehensive Technical Guide to Synthesis and Characterization
2-(Quinolin-5-YL)acetic acid: A Comprehensive Technical Guide to Synthesis and Characterization
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Its rigid, bicyclic aromatic system provides a versatile framework for molecular design, enabling precise orientation of functional groups to interact with biological targets. 2-(Quinolin-5-YL)acetic acid is a valuable derivative, serving as a key building block for more complex molecules. The strategic placement of the acetic acid moiety at the C5 position of the quinoline ring offers a reactive handle for amide bond formation, esterification, or further elaboration, making it a compound of significant interest to researchers in pharmacology and materials science.
This in-depth technical guide provides a robust framework for the synthesis and comprehensive characterization of 2-(Quinolin-5-YL)acetic acid. The methodologies presented are grounded in established chemical principles, emphasizing causality in experimental design and ensuring a self-validating system of protocols for reproducibility.
Part 1: Synthesis of 2-(Quinolin-5-YL)acetic acid
While numerous methods exist for the synthesis of the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer reactions, a practical approach for this specific target involves the modification of a pre-existing quinoline structure.[1][3] A highly effective and logical pathway begins with a readily available precursor, 5-acetylquinoline, and employs the Willgerodt-Kindler reaction.[4][5][6][7][8] This reaction is exceptionally well-suited for converting aryl alkyl ketones into the corresponding thioamides, which can then be readily hydrolyzed to the target carboxylic acid. This method is often favored for its reliability in achieving the migration of the functional group to the terminal position of the alkyl chain.
Synthetic Pathway Overview
The selected three-step synthesis is outlined below. It begins with the Willgerodt-Kindler reaction on 5-acetylquinoline to form a morpholine-4-carbodithioate intermediate, which rearranges to a thioamide. The thioamide is then subjected to hydrolysis to yield the final product, 2-(quinolin-5-yl)acetic acid.
Caption: Proposed synthetic workflow for 2-(Quinolin-5-YL)acetic acid.
Detailed Experimental Protocols
Step 1: Willgerodt-Kindler Reaction to Synthesize 2-(Quinolin-5-yl)-1-morpholino-1-thioxoethan-1-one
The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones to terminal thioamides.[8] The mechanism involves the formation of an enamine from the ketone and morpholine, which then reacts with elemental sulfur. A series of rearrangements facilitates the migration of the heteroatom functionality to the terminal carbon of the alkyl chain.[4][6]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-acetylquinoline (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (5 equivalents).
-
Heat the reaction mixture to reflux (approximately 130-140 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the mixture to room temperature.
-
Pour the dark, viscous reaction mixture into a beaker of cold water with stirring.
-
The crude thioamide product will often precipitate as a solid or an oil. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the initial reaction).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure thioamide intermediate.
Step 2: Hydrolysis of the Thioamide to 2-(Quinolin-5-YL)acetic acid
The thioamide is readily converted to the corresponding carboxylic acid through hydrolysis under either acidic or basic conditions.[9][10][11][12][13] Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid product upon workup.
Protocol (Acid Hydrolysis):
-
In a round-bottom flask, suspend the thioamide intermediate from Step 1 in a 6 M aqueous solution of hydrochloric acid (HCl).
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring. The hydrolysis can take several hours (typically 6-12 hours) and should be monitored by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture in an ice bath. The pH of the solution will be acidic.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-5) by the slow addition of a base, such as a concentrated sodium hydroxide (NaOH) solution. The target 2-(quinolin-5-yl)acetic acid will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the product under vacuum to yield the final 2-(quinolin-5-yl)acetic acid. Further purification can be achieved by recrystallization if necessary.
Part 2: Comprehensive Characterization
Once synthesized, the identity, purity, and structural integrity of 2-(quinolin-5-YL)acetic acid must be rigorously confirmed. A multi-technique approach is essential for unambiguous characterization.
Caption: Standard workflow for the characterization of the final product.
Spectroscopic and Spectrometric Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are required for a complete assignment.[14]
-
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their connectivity. The aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm), while the methylene protons of the acetic acid side chain will appear as a singlet in the more upfield region (around 3.5-4.5 ppm). The carboxylic acid proton is often broad and may exchange with solvent, appearing far downfield (>10 ppm) or not being observed at all.[15][16]
-
¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded and will appear far downfield (170-185 ppm).[17] The aromatic carbons of the quinoline ring will resonate in the 120-150 ppm range, while the aliphatic methylene carbon will be found in the 30-50 ppm region.[18][19]
Table 1: Predicted NMR Data for 2-(Quinolin-5-YL)acetic acid
| Analysis | Predicted Chemical Shift (δ, ppm) | Key Correlations |
|---|---|---|
| ¹H NMR | ~11.0-13.0 (s, 1H, broad) | Carboxylic acid (-COOH) |
| ~8.9 (dd, 1H) | H2 (proton at C2) | |
| ~8.0-8.5 (m, 2H) | H4, H8 | |
| ~7.5-7.8 (m, 3H) | H3, H6, H7 | |
| ~4.0 (s, 2H) | Methylene (-CH₂) | |
| ¹³C NMR | ~172 | Carbonyl (-C=O) |
| ~120-150 | 9 signals for quinoline carbons |
| | ~40 | Methylene (-CH₂) |
Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is the preferred method.[20][21][22]
-
Principle: ESI-HRMS measures the mass-to-charge ratio (m/z) with very high precision. This allows for the determination of the elemental formula, confirming that the synthesized compound has the correct atomic composition. The fragmentation pattern can also provide structural information.[23] For quinoline carboxylic acids, common fragments involve the loss of COOH (45 Da) or CO₂ (44 Da).[20]
Table 2: Predicted Mass Spectrometry Data
| Molecular Formula | Calculated Monoisotopic Mass | Predicted Ion (Positive ESI) | Predicted m/z |
|---|---|---|---|
| C₁₁H₉NO₂ | 187.0633 Da | [M+H]⁺ | 188.0706 |
| | | [M+Na]⁺ | 210.0525 |
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.[24][25]
-
Principle: Specific bonds vibrate at characteristic frequencies. For 2-(quinolin-5-YL)acetic acid, the most important vibrations are the O-H and C=O stretches of the carboxylic acid group and the various stretches associated with the aromatic quinoline ring.[26][27]
Table 3: Key FTIR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | C=C and C=N stretches | Quinoline Aromatic Ring |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 2850-2960 | C-H stretch | Aliphatic C-H (Methylene) |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound. A reverse-phase method is typically employed.
-
Principle: The compound is passed through a column with a nonpolar stationary phase (like C18). A polar mobile phase is used for elution. The purity is determined by the percentage of the total peak area that corresponds to the main product peak. A diode-array detector (DAD) can be used to confirm that the peak is spectrally homogeneous.
Table 4: Example HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Conclusion
This guide outlines a logical and robust pathway for the synthesis of 2-(quinolin-5-YL)acetic acid via the Willgerodt-Kindler reaction, followed by a comprehensive, multi-faceted strategy for its characterization. By adhering to these detailed protocols, researchers and drug development professionals can confidently prepare and validate this important chemical intermediate. The emphasis on explaining the causality behind experimental choices and establishing a self-validating analytical workflow ensures both scientific integrity and practical reproducibility, facilitating the advancement of research programs that rely on this versatile molecular scaffold.
References
-
Špánik, I., & Matisová, E. (2009). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 63(3), 329-333. [Link]
-
Wikipedia. (2023). Willgerodt rearrangement. Retrieved January 14, 2026, from [Link]
-
Zand, M., et al. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. Clinical Biochemistry, 47(13-14), 1312-1317. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved January 14, 2026, from [Link]
-
Merck Index. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved January 14, 2026, from [Link]
-
MSU Chemistry. (2009). Willgerodt‐Kindler Reaction. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 14, 2026, from [Link]
-
Moganeradj, K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21379. [Link]
-
ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 14, 2026, from [Link]
-
ChemRxiv. (2022). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. Retrieved January 14, 2026, from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 14, 2026, from [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved January 14, 2026, from [Link]
-
MDPI. (2022). 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 14, 2026, from [Link]
-
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved January 14, 2026, from [Link]
- Google Patents. (2007). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]
-
Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved January 14, 2026, from [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
-
ResearchGate. (n.d.). New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. Retrieved January 14, 2026, from [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 14, 2026, from [Link]
-
PubMed. (2013). Infrared spectra and X-ray structure of (tetrazol-5-yl)acetic acid. Retrieved January 14, 2026, from [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). (Quinolin-2-yl)acetic acid--hydrogen chloride (1/1). Retrieved January 14, 2026, from [Link]
-
MDPI. (2019). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved January 14, 2026, from [Link]
-
MDPI. (2023). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Retrieved January 14, 2026, from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved January 14, 2026, from [Link]
-
MDPI. (2022). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). Figure 7 from Conformational stability , spectroscopic ( FTIR , FT-Raman ) analysis , fukui function , Hirshfeld surface and docking analysis of Naphthalene-2-lyoxy acetic acid by density functional theory. Retrieved January 14, 2026, from [https://www.semanticscholar.org/paper/Conformational-stability-%2C-spectroscopic-(-FTIR-%2C-Kavimani-Balachandran/c53569727402d415f3e4b77f15952f4a4341b59c/figure/6]([Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. iipseries.org [iipseries.org]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Willgerodt-Kindler Reaction [drugfuture.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. synarchive.com [synarchive.com]
- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. tsijournals.com [tsijournals.com]
- 15. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. ekwan.github.io [ekwan.github.io]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. chempap.org [chempap.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Figure 7 from Conformational stability , spectroscopic ( FTIR , FT-Raman ) analysis , fukui function , Hirshfeld surface and docking analysis of Naphthalene-2-lyoxy acetic acid by density functional theory | Semantic Scholar [semanticscholar.org]
